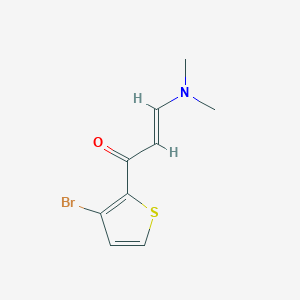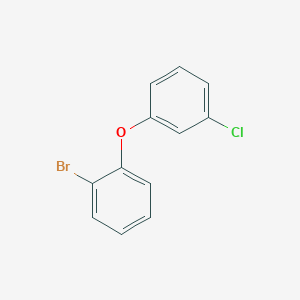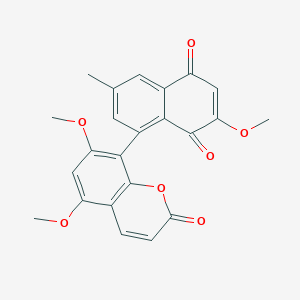
3,3'-Bis(3,5-diphenylphenyl)-1,1'-binaphthalene-2,2'-diol
説明
The compound of interest, 3,3'-Bis(3,5-diphenylphenyl)-1,1'-binaphthalene-2,2'-diol, is a binaphthyl derivative, which is a class of compounds known for their utility in various chemical applications due to their chiral properties. These compounds are often used as ligands in asymmetric synthesis and catalysis, as well as in the development of materials with unique optical properties.
Synthesis Analysis
The synthesis of binaphthyl derivatives is a topic of significant interest in the field of organic chemistry. For instance, the synthesis of chiral 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) has been achieved through a novel nickel-catalyzed phosphine insertion, which has become a successful chiral ligand since its introduction in the early 1980s . Additionally, the Williamson Reaction has been employed for the alternate resolution of 2,2'-Bis(bromomethyl)-1,1'-binaphthyl and 1,1'-binaphthalene-2,2'-diol, leading to the production of optically pure compounds .
Molecular Structure Analysis
The molecular structure of binaphthyl derivatives is characterized by the presence of two naphthalene rings connected at the 1,1' positions, often substituted with various functional groups that can significantly alter their physical and chemical properties. For example, the introduction of diphenylphosphino groups can enhance the ligand's ability to catalyze asymmetric reactions .
Chemical Reactions Analysis
Binaphthyl derivatives participate in a variety of chemical reactions. The enantioresolution of BINAPO, a related binaphthyl oxide, was achieved using an inclusion complex with chiral 2,2'-dihydroxy-1,1'-binaphthyl, resulting in high enantiomeric excesses . Moreover, the synthesis of biaryl-like CATPHOS diphosphines through double Diels–Alder cycloaddition has shown to be efficient ligands for palladium-catalyzed amination of aromatic bromides and α-arylation of ketones .
Physical and Chemical Properties Analysis
The physical and chemical properties of binaphthyl derivatives are influenced by their substituents. For instance, a binaphthyl derivative with triphenylsilylphenyl groups, 4,4'-bis(4"-triphenylsilylphenyl)-1,1'-binaphthalene, has been reported to have a high glass transition temperature and to function as an ultraviolet amplified spontaneous emitter and host for blue electroluminescent devices . This highlights the potential of binaphthyl derivatives in the field of organic electronics and photonics.
科学的研究の応用
Absolute Configuration and Structural Analysis
- The absolute configuration of 3,3'-diphenyl-[2,2'-binaphthalene]-1,1'-diol (VANOL) has been confirmed using experimental techniques like vibrational circular dichroism, electronic circular dichroism, and optical rotatory dispersion spectra. Quantum chemical predictions have been utilized to resolve discrepancies in the literature about its structure (Polavarapu et al., 2009).
Synthesis and Resolution Techniques
- Methods for synthesizing and resolving structures similar to 3,3'-Bis(3,5-diphenylphenyl)-1,1'-binaphthalene-2,2'-diol have been developed. These include new resolution methods for biaryl bisphosphines and analytical techniques to establish absolute stereochemical configurations (Andersen et al., 2004).
Application in Asymmetric Catalysis
- This compound has been used in the preparation of enantiomerically pure diols, which have applications in asymmetric catalysis. Techniques for efficient resolution and high enantiomeric purity have been reported, contributing to the field of organic synthesis (Liu et al., 2003).
Development of Novel Ligands
- Novel ligands based on 3,3'-Bis(3,5-diphenylphenyl)-1,1'-binaphthalene-2,2'-diol have been synthesized for use in various catalytic processes. These include phosphonation and the development of amphiphilic resin-supported ligands (Jaffrès et al., 1998), (Otomaru et al., 2004).
Use in Organic Synthesis
- The compound and its derivatives have been employed in organic synthesis processes such as enantioselective partitioning and asymmetric hydrogenation, showcasing its versatility in the field of chiral chemistry (Zhang et al., 2015), (Inagaki et al., 1997).
Potential in Chiral Ligand Synthesis
- Its potential for synthesizing chiral ligands for asymmetric catalysis has been explored, including the creation of diphosphines and other relevant compounds (Che et al., 2000).
特性
IUPAC Name |
3-(3,5-diphenylphenyl)-1-[3-(3,5-diphenylphenyl)-2-hydroxynaphthalen-1-yl]naphthalen-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H38O2/c57-55-51(47-31-43(37-17-5-1-6-18-37)29-44(32-47)38-19-7-2-8-20-38)35-41-25-13-15-27-49(41)53(55)54-50-28-16-14-26-42(50)36-52(56(54)58)48-33-45(39-21-9-3-10-22-39)30-46(34-48)40-23-11-4-12-24-40/h1-36,57-58H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVFHSXATSQDBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC4=CC=CC=C4C(=C3O)C5=C(C(=CC6=CC=CC=C65)C7=CC(=CC(=C7)C8=CC=CC=C8)C9=CC=CC=C9)O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H38O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
742.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2',2'-Dimethylspiro[1,3-dihydroindene-2,5'-1,3-dioxane]-4',6'-dione](/img/structure/B3034166.png)
![5-(Aminomethyl)-3-[(4-fluorophenyl)methyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B3034169.png)
![[3,5-Bis(trifluoromethyl)phenoxy]propane](/img/structure/B3034172.png)
![3-chloro-N-[(Z)-1-methylsulfanyl-2-nitroethenyl]aniline](/img/structure/B3034173.png)

![1-[3-[(3-Acetyl-2,6-dihydroxy-4-methoxyphenyl)methyl]-2,4-dihydroxy-6-methoxyphenyl]ethanone](/img/structure/B3034176.png)

![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-methylbenzenesulfonamide](/img/structure/B3034182.png)



![1-((4-Bromophenyl)sulfonyl)-4-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3034186.png)
![1,1'-[(5aR,8aR,14aR)-5a,6,7,8,8a,9-Hexahydro-5H-[1]benzopyrano[3,2-d]xanthene-1,13-diyl]bis[1,1-di(3,5-dimethylphenylphosphine](/img/structure/B3034188.png)
